2-Chloro-1-(2,5-dimethylphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDITFWYVNXMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368264 | |
| Record name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50690-11-4 | |
| Record name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Risks of 2-Chloro-1-(2,5-dimethylphenyl)ethanone: A Technical Guide for Researchers
An In-depth Examination of the Hazards, Safe Handling Protocols, and Emergency Procedures for a Key Chemical Intermediate
Introduction
2-Chloro-1-(2,5-dimethylphenyl)ethanone, a substituted acetophenone, is a chemical intermediate utilized in various synthetic organic chemistry applications, including the development of pharmaceutical compounds. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound, offering detailed procedures for its safe handling, storage, and emergency management to protect researchers, scientists, and drug development professionals.
Toxicological Profile and Hazard Identification
The primary hazards of this compound are its potential for acute toxicity, and severe irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A / 1 | H319: Causes serious eye irritation[1][2][3] / H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Expert Insight: The presence of the α-chloro ketone functional group is a key determinant of this compound's reactivity and associated hazards. This group can act as a lachrymator and is known to be reactive towards biological nucleophiles, which likely contributes to its irritant properties.
Exposure Routes and Health Effects
A nuanced understanding of how exposure occurs and the subsequent health implications is critical for implementing effective safety measures.
Inhalation
Inhalation of dust or vapors can lead to respiratory irritation[1][2][3]. Symptoms may include coughing, shortness of breath, and inflammation of the respiratory tract.
Dermal Contact
Direct contact with the skin will cause irritation, characterized by redness, itching, and pain[1][2][3]. Prolonged or repeated exposure can lead to more severe dermatitis. Contaminated clothing should be removed immediately and washed before reuse[2].
Ocular Contact
This compound poses a significant risk to the eyes, causing serious irritation and potentially severe damage[1][2]. Symptoms include pain, redness, and blurred vision. Immediate and thorough irrigation of the eyes is crucial in the event of exposure.
Ingestion
Ingestion of this compound is harmful and can lead to systemic toxic effects[1]. Do not induce vomiting if swallowed; instead, rinse the mouth and seek immediate medical attention[4][5].
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][4].
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn at all times. It is important to check the glove manufacturer's specifications for breakthrough time and permeation rate[6].
-
Lab Coat: A flame-retardant lab coat should be worn to protect street clothing and skin from accidental splashes.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[4].
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking[6].
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[2][4].
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[6].
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2][4].
-
The storage area should be locked to restrict access to authorized personnel only[2][4].
-
Given its chemical structure, which includes a chlorinated component, it is prudent to store it away from strong oxidizing agents and bases. The chloro- group can be susceptible to nucleophilic substitution, and the ketone can undergo various reactions.
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][4]. Do not dispose of down the drain or in the environment.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][4].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][4].
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2][4].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice[4][5].
Spill Response
-
Small Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately and call for emergency response.
-
Isolate the spill area and prevent entry.
-
Ventilate the area if it is safe to do so.
-
Emergency Response Workflow
Caption: Workflow for first-aid response to accidental exposure.
Conclusion
While this compound is a valuable tool in synthetic chemistry, its inherent hazards demand a culture of safety and preparedness. By understanding its toxicological profile, adhering to rigorous handling and storage protocols, and being prepared for emergency situations, researchers can mitigate the risks and ensure a safe laboratory environment. This guide serves as a foundational resource for the responsible use of this compound in research and development.
References
- ECHEMI. (n.d.). 1-(2,5-Dimethylphenyl)ethanone SDS, 2142-73-6 Safety Data Sheets.
- PubChem. (n.d.). 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PPG. (n.d.). SAFETY DATA SHEET.
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- 3. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. buyat.ppg.com [buyat.ppg.com]
Methodological & Application
The Versatile Role of 2-Chloro-1-(2,5-dimethylphenyl)ethanone in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-1-(2,5-dimethylphenyl)ethanone, an α-chloroketone, has emerged as a highly versatile and valuable building block for chemists in the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the adjacent carbon atom bearing a labile chlorine atom. This dual reactivity allows for a diverse range of chemical transformations, making it a crucial precursor for the synthesis of a wide array of high-value compounds, including heterocyclic systems and pharmacologically active agents.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 50690-11-4 | [2] |
| Molecular Formula | C₁₀H₁₁ClO | [2] |
| Molecular Weight | 182.64 g/mol | [2] |
| Appearance | Not specified, likely a solid or oil | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[2]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[2]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Core Synthetic Applications and Protocols
The synthetic utility of this compound is vast. This section will delve into some of its most significant applications, providing detailed protocols and mechanistic explanations.
Gateway to Heterocyclic Chemistry: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[4] this compound serves as an excellent substrate for this transformation.
Reaction Workflow:
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Mechanistic Rationale: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the chlorine atom of the α-chloroketone, proceeding via an SN2 mechanism.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The stability of the aromatic product is a key driving force for this reaction.[3]
Detailed Protocol: Synthesis of 2-Amino-4-(2,5-dimethylphenyl)thiazole
This protocol is adapted from the general procedure for the Hantzsch thiazole synthesis.[5]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate solution
-
Standard laboratory glassware
-
Stirring hotplate
-
Büchner funnel and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate with stirring.
-
A precipitate of the desired 2-amino-4-(2,5-dimethylphenyl)thiazole should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if necessary.
Expected Outcome: A solid product, 2-Amino-4-(2,5-dimethylphenyl)thiazole. The yield and purity should be determined by standard analytical techniques (e.g., NMR, melting point).
Building Imidazole Scaffolds: The Debus-Radziszewski Reaction
The imidazole ring is another cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals. The Debus-Radziszewski synthesis offers a pathway to construct substituted imidazoles.[6] While the classical reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia, modifications allow for the use of α-haloketones as precursors to the 1,2-dicarbonyl species or direct reaction in a multi-component fashion.[6][7]
Reaction Workflow:
Caption: Workflow for the Debus-Radziszewski Imidazole Synthesis.
Mechanistic Insights: The precise mechanism can be complex and may not be fully elucidated.[6] However, it is generally accepted that the reaction involves the initial formation of a diimine intermediate from the condensation of the dicarbonyl compound (which can be formed in situ from the α-chloroketone) and two equivalents of ammonia.[8] This diimine then condenses with an aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[6]
Detailed Protocol: Synthesis of a 2,4(5)-Disubstituted Imidazole
This protocol is a generalized procedure based on multi-component reactions for imidazole synthesis.[7]
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Standard laboratory glassware
-
Stirring hotplate
-
Apparatus for work-up (separatory funnel, etc.)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the chosen aldehyde (1 equivalent), and ammonium acetate (2-3 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with stirring for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water and neutralize with a base (e.g., concentrated ammonium hydroxide) until the product precipitates.
-
Collect the crude product by vacuum filtration.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Rearrangement Chemistry: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding terminal amides or thioamides.[9] This reaction involves a fascinating migration of the carbonyl group along an alkyl chain. This compound, being an aryl ketone, is a suitable substrate for this reaction.
Reaction Workflow:
Caption: Workflow for the Willgerodt-Kindler Reaction.
Mechanistic Overview: The reaction is believed to proceed through the formation of an enamine intermediate by the reaction of the ketone with the amine.[10] This enamine then reacts with sulfur. A series of complex rearrangements, potentially involving thio-substituted iminium-aziridinium intermediates, leads to the migration of the functional group to the terminal position of the alkyl chain.[10][11] The final product is typically a thioamide, which can be hydrolyzed to the corresponding carboxylic acid.
Detailed Protocol: Synthesis of 2-(2,5-Dimethylphenyl)thioacetomorpholide and subsequent hydrolysis to 2-(2,5-Dimethylphenyl)acetic Acid
This protocol is based on general procedures for the Willgerodt-Kindler reaction.[12]
Materials:
-
This compound
-
Sulfur powder
-
Morpholine
-
Solvent (e.g., DMF or pyridine)
-
Aqueous acid and base for work-up
-
Standard laboratory glassware for reflux and extraction
Procedure:
Part A: Synthesis of the Thioamide
-
In a round-bottom flask, combine this compound (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).
-
The reaction can be run neat or in a high-boiling solvent like DMF or pyridine.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After cooling, the reaction mixture is typically poured into water, and the crude thioamide is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude thioamide.
Part B: Hydrolysis to the Carboxylic Acid
-
The crude thioamide is then subjected to hydrolysis by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH) or acid (e.g., H₂SO₄).
-
After the hydrolysis is complete, the reaction mixture is cooled and acidified.
-
The resulting carboxylic acid can then be extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed to afford the crude 2-(2,5-dimethylphenyl)acetic acid, which can be purified by recrystallization.
Precursor to Substituted Cathinones
Substituted cathinones are a class of psychoactive compounds that are structurally related to the naturally occurring cathinone found in the khat plant.[13] α-Chloroketones like this compound can serve as precursors for the synthesis of these compounds. The synthesis typically involves a nucleophilic substitution of the chlorine atom with an appropriate amine.
It is important to note that the synthesis and distribution of many substituted cathinones are controlled substances in many jurisdictions. Researchers should be aware of and comply with all applicable laws and regulations.
General Synthetic Approach: The primary route involves the reaction of the α-chloroketone with a primary or secondary amine.[14] This is a standard nucleophilic substitution reaction where the amine displaces the chloride ion.
Disclaimer: Due to the controlled nature of these substances, a detailed protocol for the synthesis of a specific cathinone derivative will not be provided. The information is presented for academic and research purposes only, within the confines of legal and ethical boundaries.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound has proven to be a valuable and versatile starting material in organic synthesis. Its ability to participate in a variety of powerful C-C and C-N bond-forming reactions, particularly in the construction of important heterocyclic scaffolds like thiazoles and imidazoles, underscores its significance. Furthermore, its application in rearrangement reactions such as the Willgerodt-Kindler reaction highlights its utility in accessing different functional group patterns. As the demand for novel and complex organic molecules continues to grow in various scientific disciplines, the importance of readily available and versatile building blocks like this compound will undoubtedly continue to expand.
References
- Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
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PubChem. (n.d.). 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Patent No. 7,629,476 B2. (2009). Method for producing 2,5-dimethylphenyl acetic acid.
-
Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA, 6(4), 1-10.
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Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
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ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons.
- Journal of the Chemical Society, Perkin Transactions 1. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1567-1576.
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Huang, Y., & Dömling, A. (2011). The Willgerodt–Kindler reaction. In Multicomponent Reactions (pp. 261-271). Wiley-VCH Verlag GmbH & Co. KGaA.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- ResearchGate. (2014). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Journal of Applicable Chemistry, 3(4), 1641-1646.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- de Souza, M. V. N., et al. (2022).
- ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
-
Wikipedia. (n.d.). Substituted cathinone. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]
- ResearchGate. (2018). An improved and practical synthesis of 5,5-dimethyl-3-(2-propoxy)-4-(4-methanesulfonylphenyl)-2-(5H)-furanone (DFP - A selective inhibitor of cyclooxygenase-2). Journal of the Iranian Chemical Society, 15(10), 2269-2275.
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Chloro-1-(2,5-dimethylphenyl)ethanone
Introduction: The Strategic Importance of 2-Chloro-1-(2,5-dimethylphenyl)ethanone in Medicinal Chemistry
This compound, an α-haloketone, is a pivotal building block in the synthesis of a diverse array of pharmaceutical intermediates. Its intrinsic reactivity, stemming from the electrophilic carbonyl carbon and the adjacent carbon bearing a labile chlorine atom, makes it a versatile precursor for constructing complex heterocyclic scaffolds. These heterocyclic motifs, such as thiazoles, imidazoles, and oxazoles, are prevalent in a multitude of marketed drugs and clinical candidates, underscoring the significance of this starting material in drug discovery and development.[1][2] This guide provides detailed protocols for the synthesis of this compound and its subsequent transformation into valuable pharmaceutical intermediates, offering insights into the underlying chemical principles and practical considerations for researchers in the field.
Part 1: Synthesis of the Starting Material: this compound
The efficient synthesis of the target intermediates begins with a reliable protocol for the preparation of the starting material. A common and effective method is the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[3][4][5][6][7][8][9][10]
Reaction Scheme: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of p-xylene.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Xylene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq) to the stirred suspension.
-
After the addition is complete, add p-xylene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Once the addition of p-xylene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield this compound as a solid.
Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Chloroacetyl chloride is a lachrymator and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Part 2: Synthesis of Thiazole-Based Pharmaceutical Intermediates
Thiazole and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities and are core structures in many pharmaceutical agents.[11] The Hantzsch thiazole synthesis is a classical and highly effective method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide or thiourea.[12]
Reaction Scheme: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of a 2-aminothiazole.
Experimental Protocol: Synthesis of 2-Amino-4-(2,5-dimethylphenyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture, which will cause the product to precipitate.
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 2-Amino-4-(2,5-dimethylphenyl)thiazole.
Characterization Data for 2-Amino-4-(2,5-dimethylphenyl)thiazole (Representative)
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), thiazole proton (singlet, ~6.5-7.0 ppm), amino protons (broad singlet, ~5.0-6.0 ppm), methyl protons (two singlets, ~2.2-2.5 ppm).[13] |
| ¹³C NMR | Aromatic carbons, thiazole ring carbons (including C-S and C=N), methyl carbons.[14] |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
| IR (KBr) | N-H stretching (amine), C=N stretching (thiazole ring), aromatic C-H stretching. |
Part 3: Synthesis of Imidazole-Based Pharmaceutical Intermediates
Imidazole derivatives are another important class of heterocyclic compounds with diverse pharmacological activities. One common method for their synthesis involves the reaction of an α-haloketone with an amidine or a mixture of an aldehyde, an amine, and a source of ammonia.[15][16][17][18][19]
Reaction Scheme: Imidazole Synthesis
Caption: Synthesis of a disubstituted imidazole.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Imidazole (General Procedure)
Materials:
-
This compound
-
Amidine hydrochloride (e.g., benzamidine hydrochloride)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add the amidine hydrochloride (1.1 eq).
-
Add a base, such as sodium bicarbonate (2.2 eq), to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Part 4: Synthesis of Oxazole-Based Pharmaceutical Intermediates
Oxazole-containing compounds are also of significant interest in medicinal chemistry. A common route to synthesize oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. An alternative approach is the reaction of an α-haloketone with an amide.[20][21][22][23][24]
Reaction Scheme: Oxazole Synthesis
Caption: Synthesis of a disubstituted oxazole.
Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole (General Procedure)
Materials:
-
This compound
-
Primary amide (e.g., benzamide)
-
A suitable solvent such as toluene or xylene
-
A dehydrating agent (e.g., phosphorus pentoxide or sulfuric acid)
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) with a primary amide (1.1 eq) in a high-boiling solvent like toluene or xylene.
-
Add a dehydrating agent to the mixture.
-
Heat the reaction mixture to reflux for an extended period (8-24 hours), using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this application note provide a practical guide for the preparation of thiazole, imidazole, and oxazole derivatives. The inherent reactivity of the α-haloketone moiety allows for the efficient construction of these important heterocyclic systems, which are key components of numerous bioactive molecules. By understanding the principles behind these reactions and adhering to safe laboratory practices, researchers can effectively utilize this key building block in their drug discovery and development endeavors.
References
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). National Institutes of Health. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Institutes of Health. [Link]
-
Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Chemistry Portal. [Link]
-
1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. [Link]
- Method for producing 2,5-dimethylphenyl acetic acid.
-
Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
3-Acetyl-1-(2,5-dimethylphenyl)thiourea. National Institutes of Health. [Link]
- Method for Producing 2,5-Dimethylphenyl Acetic Acid.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. National Institutes of Health. [Link]
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. National Institutes of Health. [Link]
-
Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Royal Society of Chemistry. [Link]
- 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.
-
An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. SciSpace. [Link]
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Draw the product(s) of each of the following reactions:c. p-xylene... Pearson+. [Link]
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Reaction of thiourea with formaldehyde and simplest aliphatic diamines. ResearchGate. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
(PDF) Friedel-Crafts Acylation. ResearchGate. [Link]
-
An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. Royal Society of Chemistry. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]
-
Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. ResearchGate. [Link]
-
Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Application Note: Structural Elucidation of 2-Chloro-1-(2,5-dimethylphenyl)ethanone using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural analysis of 2-Chloro-1-(2,5-dimethylphenyl)ethanone using one-dimensional ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, instrument setup, and data acquisition. The core of this note is an in-depth interpretation of the resulting spectra, explaining the causality behind observed chemical shifts, signal multiplicities, and integration. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust methods for molecular characterization.
Introduction and Scientific Context
This compound, a halogenated ketone derivative, serves as a valuable intermediate in various organic syntheses.[1] Its molecular structure, comprising a substituted aromatic ring and a reactive α-chloro ketone moiety, offers multiple sites for chemical modification. Accurate structural verification is paramount to ensure the purity and identity of this compound, which directly impacts the outcome of subsequent synthetic steps and the biological activity of target molecules.
NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[2] It provides unparalleled insight into the chemical environment of individual atoms within a molecule. ¹H NMR maps the number and type of hydrogen atoms, while ¹³C NMR provides a corresponding map for the carbon skeleton.[3] By systematically analyzing these spectra, we can piece together the molecular puzzle with high confidence. This note explains not just the procedural steps but also the underlying principles that connect the spectral data to the molecular architecture of this compound.
Chemical Structure:
Safety and Hazard Management
Before commencing any experimental work, it is crucial to acknowledge the associated hazards.
-
Chemical Hazards: this compound is classified as a hazardous substance. It may be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[1] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.
-
NMR Instrument Hazards: NMR spectrometers generate powerful magnetic fields. Individuals with cardiac pacemakers or other implanted electronic medical devices are strictly prohibited from entering the magnet room.[4] Ferromagnetic objects (e.g., steel tools, keys) must never be brought near the magnet to prevent them from becoming dangerous projectiles.[4][5]
Experimental Workflow and Protocols
A successful NMR analysis hinges on meticulous preparation and a systematic approach to data acquisition. The overall workflow is designed to ensure data quality and reproducibility.
Caption: Structure of this compound with key proton and methyl group assignments.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five unique proton environments in the molecule.
-
Signal 1: Chloromethyl Protons (-CH₂Cl)
-
Predicted Chemical Shift (δ): ~4.7 ppm. These protons are adjacent to two strongly electron-withdrawing groups: the carbonyl (C=O) and the chlorine atom. This dual effect causes significant deshielding, shifting the signal far downfield compared to a simple alkyl group. [6] * Multiplicity: Singlet (s). There are no adjacent protons, so no spin-spin coupling occurs.
-
Integration: 2H. The area under this peak corresponds to two protons.
-
-
Signal 2 & 3: Aromatic Protons (Ar-H)
-
Predicted Chemical Shift (δ): 7.2 - 7.5 ppm. Protons attached to an aromatic ring typically appear in this region. [6]The three aromatic protons (H-3, H-4, H-6) are in chemically distinct environments.
-
H-6: This proton is ortho to the carbonyl group, which is strongly deshielding. It is expected to be the furthest downfield of the aromatic signals, likely appearing as a doublet.
-
H-4: This proton is ortho to one methyl group and meta to another. It will likely appear as a doublet.
-
H-3: This proton is ortho to a methyl group and meta to the carbonyl group. It is expected to appear as a singlet or a very finely split doublet.
-
Multiplicity: The signals will likely appear as a series of singlets and doublets, reflecting their coupling relationships.
-
Integration: 3H total for the entire aromatic region.
-
-
Signal 4 & 5: Methyl Protons (-CH₃)
-
Predicted Chemical Shift (δ): ~2.4 ppm and ~2.5 ppm. The two methyl groups are chemically non-equivalent.
-
C₂-CH₃ (ortho to carbonyl): The proximity to the carbonyl group might cause a slight downfield shift compared to the other methyl group.
-
C₅-CH₃ (meta to carbonyl): This methyl group is further from the deshielding carbonyl group.
-
Multiplicity: Both signals will be singlets (s) as there are no protons on adjacent carbons to couple with.
-
Integration: Each signal will integrate to 3H.
-
Table 1: Predicted ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -CH₂Cl | ~4.7 | Singlet (s) | 2H | Deshielded by adjacent C=O and Cl |
| Ar-H (H-6) | ~7.5 | Doublet (d) | 1H | Ortho to deshielding C=O group |
| Ar-H (H-4) | ~7.3 | Doublet (d) | 1H | Aromatic region |
| Ar-H (H-3) | ~7.2 | Singlet (s) | 1H | Aromatic region |
| C₂-CH₃ | ~2.5 | Singlet (s) | 3H | Benzylic position, ortho to C=O |
| C₅-CH₃ | ~2.4 | Singlet (s) | 3H | Benzylic position, meta to C=O |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each of the ten unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O):
-
Predicted Chemical Shift (δ): ~195-200 ppm. The carbonyl carbon is highly deshielded and typically appears far downfield in the spectrum. [7]
-
-
Aromatic Carbons (C₁-C₆):
-
Predicted Chemical Shift (δ): 125-140 ppm. Carbons within an aromatic ring resonate in this characteristic range. [8][9] * Quaternary Carbons (C₁, C₂, C₅): These carbons, which are bonded to other carbons and not to hydrogen, typically have weaker signals due to longer relaxation times. C₁ (attached to the carbonyl) will be significantly deshielded. C₂ and C₅ (attached to methyl groups) will also be identifiable in the quaternary region.
-
Protonated Carbons (C₃, C₄, C₆): These carbons will show stronger signals and their specific shifts will be influenced by the electronic effects of the substituents.
-
-
Chloromethyl Carbon (-CH₂Cl):
-
Methyl Carbons (-CH₃):
-
Predicted Chemical Shift (δ): ~20-22 ppm. These sp³-hybridized carbons are the most shielded and will appear furthest upfield in the spectrum. The two methyl carbons (C₇ and C₈) are non-equivalent and should appear as two separate, closely spaced peaks.
-
Table 2: Predicted ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | ~198 | Carbonyl carbon, highly deshielded |
| C₁ | ~138 | Quaternary aromatic, attached to C=O |
| C₂ | ~137 | Quaternary aromatic, attached to CH₃ |
| C₅ | ~135 | Quaternary aromatic, attached to CH₃ |
| C₆ | ~132 | Protonated aromatic |
| C₄ | ~130 | Protonated aromatic |
| C₃ | ~128 | Protonated aromatic |
| -CH₂Cl | ~48 | sp³ carbon attached to electronegative Cl |
| C₇ (-CH₃) | ~22 | sp³ methyl carbon |
| C₈ (-CH₃) | ~21 | sp³ methyl carbon |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive and unambiguous method for the structural confirmation of this compound. By following the detailed protocols and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity and purity of their synthesized material. The predicted spectral data serves as a reliable benchmark for comparison with experimentally obtained results, ensuring the integrity of materials used in research and development.
References
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PubChem. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Retrieved from [Link]
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Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). 2,5-Dimethylphenol | C8H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]
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NanoDefine. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]
-
American Chemical Society Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. Retrieved from [Link]
-
Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
-
Supporting Information. (n.d.). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST WebBook. Retrieved from [Link]
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ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link]
-
Patterson‐Elenbaum, S., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). Retrieved from [Link]
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YouTube. (2017). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2017). How many C-13 NMR peaks? OCR A level Chemistry. Retrieved from [Link]
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Application Note: Elucidation of the Mass Spectrometry Fragmentation Pathway of 2-Chloro-1-(2,5-dimethylphenyl)ethanone
Abstract
This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-1-(2,5-dimethylphenyl)ethanone. As a halogenated aromatic ketone, this compound serves as a valuable model for understanding fragmentation mechanisms crucial in synthetic chemistry, drug development, and metabolomics. The primary fragmentation pathways identified are driven by alpha-cleavage, resulting in the formation of a highly stable 2,5-dimethylbenzoyl acylium ion as the base peak. Subsequent fragmentation and the characteristic isotopic signature of chlorine are discussed in detail. A robust protocol for acquiring high-quality mass spectra using Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for researchers.
Introduction
This compound (Molecular Formula: C₁₀H₁₁ClO, Molecular Weight: 182.64 g/mol ) is an α-chloro ketone derivative.[1] Such compounds are important intermediates in organic synthesis, often used in the preparation of more complex pharmaceutical and agrochemical molecules. Accurate structural confirmation is a critical step in the synthesis and quality control process. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique that provides detailed structural information through the analysis of reproducible fragmentation patterns.
This guide serves to explain the causality behind the fragmentation of this specific molecule, providing researchers with the foundational knowledge to interpret their own spectral data confidently. We will explore the key fragmentation mechanisms, predict the major fragment ions, and provide a validated protocol for experimental analysis.
Principles of Fragmentation for Aromatic α-Chloro Ketones
Under standard 70 eV electron ionization conditions, the analyte molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a high-energy molecular ion (M⁺˙). This radical cation is unstable and rapidly undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. For ketones, two primary fragmentation pathways are dominant.[2]
-
Alpha (α)-Cleavage: This is the most significant fragmentation mechanism for ketones.[3] It involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent (alpha) carbon. The charge is preferentially retained by the fragment that is better stabilized, which is typically the oxygen-containing acylium ion due to resonance stabilization.[2][3]
-
Halogen Isotopic Pattern: A critical diagnostic feature in the mass spectrum of chlorinated compounds is the presence of a distinct isotopic pattern. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance ratio.[4] Consequently, any fragment containing one chlorine atom will exhibit two peaks: a main peak (M) and an M+2 peak with an intensity of approximately one-third of the main peak. This signature is invaluable for confirming the presence and number of chlorine atoms in a fragment.
The McLafferty rearrangement, another common pathway for ketones, is not anticipated for this compound as it lacks the requisite γ-hydrogen on a flexible alkyl chain.[4][5]
Predicted Fragmentation Pathway of this compound
The fragmentation of the molecular ion of this compound (m/z 182/184) is dominated by logical, energy-driven bond cleavages.
3.1. Molecular Ion Peak (m/z 182/184)
The molecular ion is expected to be clearly visible. Due to the ³⁵Cl/³⁷Cl isotopic distribution, it will appear as a doublet of peaks at m/z 182 (C₁₀H₁₁³⁵ClO⁺˙) and m/z 184 (C₁₀H₁₁³⁷ClO⁺˙) with a characteristic ~3:1 intensity ratio.
3.2. Primary Fragmentation: Alpha-Cleavage
There are two possible sites for α-cleavage: the bond between the carbonyl and the aromatic ring, and the bond between the carbonyl and the chloromethyl group.
-
Pathway A: Loss of the Chloromethyl Radical (•CH₂Cl) - The Dominant Pathway This involves the cleavage of the C-C bond between the carbonyl group and the chloromethyl group. This pathway is highly favored because it results in the formation of the resonance-stabilized 2,5-dimethylbenzoyl cation at m/z 133 . The stability of this acylium ion makes this fragment the anticipated base peak in the spectrum. This prediction is supported by the mass spectrum of the related compound 1-(2,5-dimethylphenyl)ethanone, which also shows a strong peak at m/z 133 corresponding to this same cation.[6]
-
Pathway B: Loss of the 2,5-Dimethylphenyl Radical The alternative α-cleavage involves the loss of the 2,5-dimethylphenyl radical. This would form a chloroacetyl cation ([CH₂ClCO]⁺). This fragment would appear at m/z 77 (for ³⁵Cl) and m/z 79 (for ³⁷Cl). This pathway is considered less favorable due to the lower stability of this cation compared to the highly stabilized 2,5-dimethylbenzoyl cation.
3.3. Secondary Fragmentation
The stable fragment ions generated from the primary cleavage can undergo further fragmentation.
-
Decarbonylation of the Acylium Ion: The base peak ion at m/z 133 is expected to lose a neutral carbon monoxide (CO) molecule. This is a common fragmentation route for benzoyl cations. This loss results in the formation of the 2,5-dimethylphenyl cation ([C₈H₉]⁺) at m/z 105 . This is predicted to be another prominent peak in the spectrum.
3.4. Other Fragmentation Pathways
-
Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond from the molecular ion can occur, leading to the formation of an ion at m/z 147 ([C₁₀H₁₁O]⁺). This peak is expected to be of moderate to low intensity.
The overall predicted fragmentation is visually summarized in the workflow below.
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Predicted Mass Fragments
The table below summarizes the key ions expected in the EI mass spectrum of the title compound.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Relative Intensity | Ion Structure | Proposed Fragmentation |
| 182 | 184 | Moderate | [C₁₀H₁₁ClO]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | - | High (Base Peak) | [C₉H₉O]⁺ | α-cleavage: [M - •CH₂Cl]⁺ |
| 105 | - | High | [C₈H₉]⁺ | Secondary: [M - •CH₂Cl - CO]⁺ |
| 147 | - | Low-Moderate | [C₁₀H₁₁O]⁺ | [M - •Cl]⁺ |
| 77 | 79 | Low | [C₂H₂ClO]⁺ | α-cleavage: [M - •C₈H₉]⁺ |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for obtaining a high-quality electron ionization mass spectrum.
5.1. Objective To acquire a reproducible 70 eV electron ionization mass spectrum of this compound for structural confirmation and identification.
5.2. Materials and Instrumentation
-
Analyte: this compound
-
Solvent: HPLC-grade Methanol or Ethyl Acetate
-
Instrumentation: A standard Gas Chromatography system coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD, Shimadzu GCMS, etc.).
5.3. Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.
-
Perform a serial dilution from the stock solution to create a working solution of approximately 10 µg/mL.
-
Causality Note: A dilute solution prevents saturation of the detector and overloading of the GC column, ensuring sharp peaks and clean spectra.
-
5.4. GC-MS Method Parameters The following parameters provide a robust starting point and can be optimized as needed.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Split Ratio | 20:1 | Prevents column overloading while allowing sufficient analyte to reach the detector. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) | A general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80°C, hold 1 min. Ramp at 15°C/min to 280°C, hold 5 min. | A standard temperature ramp to ensure good separation from solvent and any impurities. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for creating reproducible, library-searchable spectra. |
| Source Temperature | 230 °C | Standard temperature to maintain analyte in the gas phase without thermal degradation. |
| Ionization Energy | 70 eV | Universal standard for EI-MS, maximizing ionization and producing comparable library spectra. |
| Mass Range | m/z 40 - 400 | A range that encompasses the molecular ion and all expected major fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for deconvolution. |
5.5. Data Analysis
-
Integrate the chromatographic peak corresponding to the analyte.
-
Examine the mass spectrum associated with the peak.
-
Identify the molecular ion peak doublet at m/z 182/184, confirming the ~3:1 ratio.
-
Identify the base peak and other major fragments, comparing their m/z values to the predicted fragments in Section 4.
-
(Optional) Perform a library search (e.g., NIST, Wiley) to find matching spectra, though novel compounds may not have library entries.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by fundamental chemical principles. The EI spectrum is expected to be dominated by a base peak at m/z 133 , corresponding to the highly stable 2,5-dimethylbenzoyl cation formed via α-cleavage and the loss of a chloromethyl radical. A significant secondary fragment at m/z 105 arises from the subsequent loss of carbon monoxide. The presence of a chlorine atom is readily confirmed by the characteristic M/M+2 isotopic pattern of the molecular ion and any chlorine-containing fragments. The protocol provided herein offers a reliable method for obtaining high-quality data for this and structurally related compounds, aiding researchers in the unambiguous confirmation of their synthetic products.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75061, Ethanone, 1-(2,5-dimethylphenyl)-. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2363693, 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. PubChem. Retrieved from [Link]
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Chad's Prep (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]
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LibreTexts Chemistry (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link]
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Hu, N., Tu, Y., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of Organic Chemistry, 73(9), 3369-76. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237805, 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95343, Ethanone, 2-chloro-1,2-diphenyl-. PubChem. Retrieved from [Link]
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ChemistNATE (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12199638, 2-chloro-1-phenyl(114C)ethanone. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST WebBook. Retrieved from [Link]
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LibreTexts Chemistry (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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Infrared (IR) Spectroscopy of 2-Chloro-1-(2,5-dimethylphenyl)ethanone: A Comprehensive Guide to Analysis and Interpretation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the acquisition and interpretation of the infrared (IR) spectrum of 2-Chloro-1-(2,5-dimethylphenyl)ethanone. Infrared spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of organic molecules.[1] By identifying the vibrational frequencies of specific functional groups, researchers can confirm molecular identity, assess purity, and gain insights into the chemical environment of the molecule. This note details a robust protocol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, outlines the expected spectral features based on the compound's structure, and provides a framework for accurate spectral interpretation.
Introduction: The Molecular Profile
This compound (CAS No: 50690-11-4) is a substituted aromatic ketone.[2] Its structure, featuring a carbonyl group, an α-chloro substituent, and a substituted phenyl ring, makes it a valuable intermediate in organic synthesis. Accurate and efficient characterization of this compound is critical for ensuring the quality and success of subsequent synthetic steps in research and drug development.
Infrared spectroscopy is particularly well-suited for this purpose. The technique probes the vibrational modes of a molecule when it interacts with infrared radiation. Covalent bonds vibrate at specific frequencies determined by the bond strength and the mass of the bonded atoms. A key principle is that a change in the dipole moment during vibration is required for a bond to be IR-active.[3] The carbonyl group (C=O) in ketones, for instance, possesses a large dipole moment and therefore produces one of the strongest and most diagnostic absorptions in an IR spectrum.[4] This guide will systematically deconstruct the IR spectrum of this compound, correlating each significant absorption band to its corresponding molecular vibration.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Theoretical Framework: Predicting the Spectrum
Before acquiring the spectrum, a thorough analysis of the molecule's structure allows us to predict the key absorption bands. This predictive approach is fundamental to accurate spectral interpretation. The primary functional groups and their expected vibrational frequencies are detailed below.
-
Carbonyl (C=O) Stretching: The C=O bond in ketones typically produces a strong, sharp absorption. For saturated aliphatic ketones, this band appears around 1715 cm⁻¹.[5] However, when the carbonyl group is conjugated with an aromatic ring, as in this molecule, the absorption frequency is lowered due to resonance effects. This delocalization of pi-electrons weakens the C=O double bond, shifting the peak to a lower wavenumber, typically in the 1685-1666 cm⁻¹ range.[5][6]
-
Aromatic Ring Vibrations:
-
C-H Stretching: The C-H bonds on the phenyl ring will exhibit stretching vibrations at frequencies slightly above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹). This is a key diagnostic feature for distinguishing aromatic/alkenyl C-H bonds from aliphatic C-H bonds.[4]
-
C=C Stretching: The aromatic ring itself has characteristic C=C bond stretching vibrations that appear as a series of bands, often of medium intensity, in the 1620-1450 cm⁻¹ region.[4]
-
-
Aliphatic C-H Vibrations:
-
Methyl (CH₃) and Methylene (CH₂) Stretching: The methyl groups on the phenyl ring and the methylene group adjacent to the chlorine atom will show C-H stretching absorptions in the 2950-2850 cm⁻¹ range.[4]
-
Methylene (CH₂) Wagging: The methylene group attached to the chlorine atom (–CH₂Cl) may also exhibit a characteristic wagging vibration between 1300-1150 cm⁻¹.[7][8]
-
-
Carbon-Chlorine (C-Cl) Stretching: The C-Cl bond stretch is expected in the fingerprint region of the spectrum. This absorption is typically found between 850-550 cm⁻¹, though it can sometimes be weak or obscured by other peaks in this complex region.[7][8]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[9] It relies on an evanescent wave that penetrates a short distance into the sample placed in direct contact with a high-refractive-index crystal (often diamond or germanium), making it a rapid and reproducible method.[9][10]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection ATR accessory (e.g., with a diamond crystal).
-
Sample: this compound (solid), ~2-5 mg.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Step-by-Step Protocol
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning (Causality Check): The cleanliness of the ATR crystal is paramount for acquiring a pure spectrum of the sample. Any residue from previous analyses will appear as contaminant peaks.
-
Moisten a lint-free wipe with isopropanol.
-
Gently but firmly wipe the surface of the ATR crystal.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition (Self-Validation): A background spectrum must be collected to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.
-
With the clean, empty ATR accessory in place, initiate a "Background" or "Reference" scan using the instrument's software.
-
Typical Parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
Scientist's Note: The resulting background should be a flat line. If significant peaks from water or CO₂ are visible, it may indicate a need for purging the instrument with dry air or nitrogen.
-
-
Sample Application:
-
Place a small amount (a few milligrams is sufficient) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Expertise Insight: Insufficient contact is a common cause of weak signals and a noisy spectrum. The pressure mechanism ensures a uniform and reproducible path length for the evanescent wave.
-
-
Sample Spectrum Acquisition:
-
Initiate the "Sample" scan using the same parameters as the background scan for consistency.
-
The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Retract the press arm and carefully remove the bulk of the solid sample with a clean spatula or wipe.
-
Clean the ATR crystal thoroughly with isopropanol as described in Step 2 to prepare for the next user.
-
Data Visualization and Workflow
The following diagram illustrates the logical flow of the ATR-FTIR experimental process, emphasizing the critical validation and decision points.
Caption: ATR-FTIR Experimental Workflow Diagram.
Spectral Analysis and Interpretation
The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the expected vibrational frequencies.
Table 1: Summary of Expected and Observed IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Intensity | Assignment | Vibrational Mode |
| 3100 - 3010 | Medium | Aromatic C-H | Stretching |
| 2950 - 2850 | Medium | Aliphatic C-H (CH₃ & CH₂) | Stretching |
| ~1685 | Strong, Sharp | Ketone C=O | Stretching |
| 1610, 1500, 1450 | Medium-Weak | Aromatic C=C | Ring Stretching |
| 1300 - 1150 | Medium-Weak | Methylene C-H (-CH₂Cl) | Wagging |
| 1300 - 1230 | Medium-Strong | Aryl Ketone C-C-C | Asymmetric Stretch[3] |
| 850 - 550 | Medium-Weak | C-Cl | Stretching |
Detailed Interpretation
-
The Carbonyl Peak (~1685 cm⁻¹): This will be the most prominent peak in the spectrum. Its position, shifted down from the typical 1715 cm⁻¹ for aliphatic ketones, provides direct evidence of conjugation with the 2,5-dimethylphenyl ring.[5] The sharpness and high intensity of this peak confirm the presence of the ketone functional group.
-
C-H Stretching Region (3100-2850 cm⁻¹): A close examination of this region should reveal weaker bands just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches, and more intense bands just below 3000 cm⁻¹ for the methyl and methylene C-H stretches.
-
Fingerprint Region (< 1500 cm⁻¹): This region is complex but contains valuable structural information. The C-C-C asymmetric stretch of the aryl ketone group is expected to be a relatively strong band between 1300 and 1230 cm⁻¹.[3] The C-Cl stretch is also located here but can be difficult to assign with certainty without comparative analysis or computational modeling. Additionally, patterns of C-H out-of-plane bending bands in the 900-675 cm⁻¹ range can sometimes provide corroborating evidence for the aromatic substitution pattern.
Conclusion
Infrared spectroscopy, particularly using the ATR-FTIR method, is a powerful, rapid, and reliable technique for the structural confirmation of this compound. By following the detailed protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity and key structural features of this important chemical intermediate. The characteristic strong carbonyl absorption around 1685 cm⁻¹, coupled with the distinct aromatic and aliphatic C-H stretching bands, provides a unique spectral fingerprint for this molecule.
References
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]
-
University of California, Davis. (n.d.). Table of IR Absorptions. Chem LibreTexts. [Link]
-
epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]
-
Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy. [Link]
-
LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
NIST. (n.d.). Acetophenone. NIST WebBook. [Link]
-
NIST. (n.d.). Phenol, 2,5-dimethyl-. NIST WebBook. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
-
ResearchGate. (n.d.). Why is the carbonyl IR stretch in an ester higher than in a ketone?. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]
-
PubChem. (n.d.). 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. PubChem. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]
Sources
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- 4. IR Absorption Table [webspectra.chem.ucla.edu]
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- 10. digital.csic.es [digital.csic.es]
Troubleshooting & Optimization
column chromatography protocol for purifying 2-Chloro-1-(2,5-dimethylphenyl)ethanone
Topic: Column Chromatography Protocol for Purifying 2-Chloro-1-(2,5-dimethylphenyl)ethanone
Guide ID: PSC-4481-C10H11ClO
Overview
This technical guide provides a comprehensive, field-tested protocol for the purification of this compound via flash column chromatography. As an α-chloro ketone, this compound is a valuable synthetic intermediate but possesses inherent reactivity that can lead to purification challenges, such as degradation on the stationary phase.[1][2] This document is structured to provide a robust core protocol and an in-depth troubleshooting guide to address common issues encountered during the purification process. The causality behind each step is explained to empower researchers to make informed decisions and adapt the protocol to their specific experimental context.
A critical prerequisite is a thorough review of the Safety Data Sheet (SDS) before handling this compound or any associated reagents and solvents. This compound is classified as an irritant and is harmful if swallowed, causing skin, eye, and respiratory irritation.[3][4]
Core Protocol: Flash Column Chromatography
The principle of this purification is normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar. A non-polar mobile phase is used to elute the components from the column. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. The target compound, being moderately polar, will adhere to the silica gel with more affinity than non-polar impurities (like residual starting material, e.g., 1,4-dimethylbenzene) but less affinity than highly polar impurities.
Step 1: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
The cornerstone of a successful column separation is the selection of an appropriate mobile phase, which is achieved through preliminary TLC analysis. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) between 0.15 and 0.4.[5] This Rf range ensures the compound elutes from the column in a reasonable number of column volumes (CV), providing optimal separation from impurities.[6]
Procedure:
-
Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate). Start with low polarity mixtures (e.g., 95:5 Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the crude mixture onto a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the spots using a UV lamp (254 nm).
-
Calculate the Rf value for the spot corresponding to this compound using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[7][8]
-
Adjust the solvent ratio until the target Rf of 0.15-0.4 is achieved. This will be your starting elution solvent.
Step 2: Column Packing
A well-packed column is critical to prevent band broadening and ensure a high-resolution separation. The slurry packing method is generally preferred as it minimizes air bubbles and ensures a homogenous stationary phase bed.
Procedure:
-
Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude product weight).
-
In a beaker, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., pure Hexane or the least polar solvent mixture determined from your TLC trials).
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the side of the column to help the silica settle evenly.
-
Open the stopcock to drain some solvent, which helps in uniform packing. Add more slurry as needed until the desired column height is reached.
-
Once packed, add a protective layer of sand on top of the silica bed. Do not let the column run dry at any point.
Step 3: Sample Loading
Dry loading is strongly recommended for this compound. It leads to sharper bands and better separation by preventing the introduction of strong solvents that can disrupt the top of the column bed.
Procedure (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column, on top of the sand layer.
Step 4: Elution and Fraction Collection
The elution can be performed isocratically (using a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase). A gradient is often more effective for separating compounds with different polarities.
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[9]
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, start with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc) and incrementally increase the proportion of the more polar solvent (e.g., to 95:5, 90:10, and so on).
Step 5: Analysis of Fractions and Product Isolation
Monitor the elution process by spotting collected fractions onto TLC plates.
Procedure:
-
Analyze the collected fractions by TLC using the optimized solvent system from Step 1.
-
Identify the fractions containing the pure desired product. These will show a single spot at the target Rf value.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Summary Table
| Parameter | Recommendation | Rationale & Causality |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography of moderately polar organic molecules.[10][11] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Offers good separation for a wide range of compound polarities. The gradient allows for elution of non-polar impurities first, followed by the target compound, and finally any highly polar byproducts. |
| Target TLC Rf Value | 0.15 - 0.4 | This Rf range ensures the compound does not elute too quickly (co-eluting with non-polar impurities) or remain on the column for too long (leading to band broadening and potential degradation).[5] |
| Sample Loading Method | Dry Loading | Minimizes band broadening by pre-adsorbing the sample onto silica. This prevents the sample's dissolution solvent from interfering with the separation at the top of the column.[12] |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Q1: My compound is co-eluting with an impurity, even though they have different Rf values on the TLC plate. What's wrong?
A1: This issue, known as poor resolution, can stem from several factors:
-
Column Overloading: You may have loaded too much crude material for the column size. As a rule, the amount of sample should be 1-5% of the silica gel mass. Overloading saturates the stationary phase, causing bands to broaden significantly and overlap.
-
Poorly Packed Column: Channels or cracks in the silica bed can cause the solvent and sample to flow unevenly, leading to distorted, overlapping bands. Repack the column carefully.
-
Mobile Phase is Too Polar: If the initial mobile phase is too strong (too polar), it can wash all compounds down the column too quickly without allowing for proper interaction with the silica. Try starting with a less polar solvent mixture (e.g., increase the hexane percentage).
-
Sample Applied in Too Much Volume or a Too-Polar Solvent: If wet loading, using a large volume of a polar solvent to dissolve the sample can disrupt the column bed and act as a strong initial eluent, causing premature elution and band broadening. This is why dry loading is highly recommended.[12]
Q2: My recovery is very low, and TLC analysis of the fractions shows new spots that weren't in the crude material. Why is this happening?
A2: This is a classic sign of compound degradation on the column. Silica gel is inherently acidic and can catalyze the decomposition of sensitive compounds. α-Chloro ketones are susceptible to nucleophilic attack or elimination reactions, which can be promoted by the acidic silanol groups on the silica surface.[12]
-
Solution 1: Deactivate the Silica Gel. Before packing the column, you can neutralize the acidic sites. Prepare your silica slurry in the non-polar solvent and add 0.5-1% triethylamine (or another suitable base) relative to the solvent volume. Allow it to stir for 15-20 minutes before packing the column. Additionally, add the same percentage of triethylamine to your mobile phase. This will create a basic environment and suppress acid-catalyzed degradation.
-
Solution 2: Use a Different Stationary Phase. If deactivation is not sufficient, consider using a less acidic stationary phase like neutral alumina. You will need to re-optimize your mobile phase using an alumina TLC plate.
Q3: I've run many column volumes of my solvent, but I can't detect my compound in the fractions. Where did it go?
A3: There are a few possibilities:
-
It's Still on the Column: Your mobile phase may be too non-polar to elute the compound. Try flushing the column with a much more polar solvent (e.g., 50:50 Hexane:Ethyl Acetate or even pure Ethyl Acetate) to see if the compound elutes. Always re-verify your TLC results to ensure you chose the correct mobile phase.
-
It Eluted in the Solvent Front: If your initial mobile phase was too polar, or if you loaded the sample in a very polar solvent, the compound might have eluted immediately with the solvent front in the very first fractions. Concentrate the first few fractions you collected and check them by TLC.
-
It Decomposed Entirely: In a severe case of instability, the compound may have completely degraded on the column and will not elute as the desired product. Refer to the solution in Q2.
Q4: The spots for my compound on the TLC plates of the collected fractions are streaky or "tailing." How can I get sharper bands?
A4: Tailing peaks are often a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with the experimental setup.[13]
-
Check for Acidity/Basicity: The ketone oxygen in your molecule has lone pairs that can interact strongly with acidic silanol groups on the silica, causing tailing. Adding a small amount of a modifier to the mobile phase, like triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this. For a neutral compound like this, this is less likely to be the primary cause but can still be a factor.
-
Reduce Sample Concentration: Over-concentration can lead to tailing. Ensure your sample is not overloaded on the column.
-
Ensure Homogenous Mobile Phase: If you are using a buffered mobile phase or additives, ensure they are fully dissolved and the mobile phase is homogenous.
Frequently Asked Questions (FAQs)
FAQ 1: Why is dry loading so strongly recommended for this specific purification? Dry loading pre-adsorbs the entire crude mixture onto a small amount of silica. When this is added to the column, the separation begins immediately at a very sharp, well-defined starting line. This prevents the dissolution solvent from creating a localized polar environment that can dissolve and spread the initial band, which is a common problem with wet loading and leads to poorer separation.
FAQ 2: Can I use automated flash chromatography for this purification? Yes, automated systems are ideal. They provide consistent gradients and fraction collection, leading to more reproducible results. The principles of mobile phase selection via TLC and the potential need for silica deactivation remain the same. The relationship CV = 1/Rf is often used by the software in these systems to automatically generate an optimized gradient method from your TLC data.[5]
FAQ 3: What are the likely impurities from the synthesis of this compound? The most common synthesis is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with chloroacetyl chloride. Potential impurities include:
-
Unreacted 1,4-dimethylbenzene (very non-polar, will elute first).
-
Regioisomers (e.g., acylation at a different position if starting with a different xylene isomer).
-
Di-acylated products (more polar, will elute after your product).
-
Products of further reaction or decomposition of the α-chloro ketone.[14]
FAQ 4: How should I handle and dispose of the waste? All solvent waste should be collected in a designated chlorinated waste container. The used silica gel should be fully dried in a fume hood to evaporate residual solvent and then disposed of in a designated solid chemical waste container. Always follow your institution's specific hazardous waste disposal protocols.[15]
References
- Google Patents. CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
-
Acta Biochimica Polonica. Column chromatography as a useful step in purification of diatom pigments. 2016. Available from: [Link]
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PubChem. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. 2022. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. 2016. Available from: [Link]
-
Agilent. HPLC Troubleshooting Guide. Available from: [Link]
-
Biotage. Why is TLC Rf important for flash column chromatography optimization?. 2023. Available from: [Link]
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Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 2023. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloroacetone. Available from: [Link]
-
National Center for Biotechnology Information. Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. 2018. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. 2017. Available from: [Link]
-
Chemistry For Everyone. What Is The RF Value And Its Importance In Chromatography?. 2023. Available from: [Link]
- Google Patents. CN1466561A - A method for preparing α' chloroketones.
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. 2024. Available from: [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available from: [Link]
-
Mastelf. Retention Factor in Chromatography: Understanding Its Formula and Significance. 2023. Available from: [Link]
-
JNAS. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Available from: [Link]
-
Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development. 2024. Available from: [Link]
-
PubChem. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O. National Center for Biotechnology Information. Available from: [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ResearchGate. What is the optimal Rf value for our compound of interest when running silica column chromatography?. 2014. Available from: [Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. 2013. Available from: [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Available from: [Link]
-
PubChem. Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO. National Center for Biotechnology Information. Available from: [Link]
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- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO | CID 2363693 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. nj.gov [nj.gov]
Technical Support Center: Workup Procedure for Friedel-Crafts Acylation of p-Xylene
Welcome to the technical support center for the Friedel-Crafts acylation of p-xylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical workup phase of this classic electrophilic aromatic substitution reaction. As Senior Application Scientists, we understand that a successful synthesis hinges on a meticulously executed workup. Here, we dissect the process, explaining the rationale behind each step to empower you with the knowledge to optimize your outcomes and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and procedures of the Friedel-Crafts acylation workup.
Q1: Why is a workup necessary after a Friedel-Crafts acylation reaction?
A workup is essential to isolate and purify the desired acylated product from the reaction mixture. At the end of the reaction, the mixture contains not only the product but also the Lewis acid catalyst (commonly aluminum chloride, AlCl₃), unreacted starting materials, and byproducts. The product ketone is present as a complex with the aluminum chloride, which must be hydrolyzed to liberate the free ketone.[1][2] Therefore, the workup procedure is designed to:
-
Decompose the Lewis acid-ketone complex: This is typically achieved by quenching the reaction mixture with water or dilute acid.
-
Remove the Lewis acid catalyst: The hydrolyzed catalyst is partitioned into an aqueous layer for removal.
-
Separate the organic product from aqueous and unreacted components: This involves liquid-liquid extraction.
-
Neutralize any remaining acidic components: Washing with a mild base is often necessary.
-
Remove residual water from the organic layer: A drying agent is used.
-
Purify the final product: Techniques like distillation or recrystallization are employed to achieve the desired purity.
Q2: What is the purpose of quenching the reaction with ice-cold water or dilute acid? Why the emphasis on "cold"?
Quenching with ice-cold water or dilute acid serves two primary purposes. First, it hydrolyzes the aluminum chloride and the AlCl₃-ketone complex, which is crucial for liberating the product ketone.[1] Second, it dissolves the inorganic salts (aluminum hydroxides and chlorides) in the aqueous phase, facilitating their removal.
The use of cold water or an ice bath during quenching is a critical safety measure. The hydrolysis of aluminum chloride is a highly exothermic reaction.[3] Adding water too quickly or at room temperature can cause the reaction mixture to boil violently, potentially leading to loss of product and creating a hazardous situation due to the evolution of corrosive hydrogen chloride (HCl) gas.[3] A slow, controlled addition to a cooled mixture ensures that the heat generated is safely dissipated.
Q3: I noticed the formation of a white precipitate upon adding water. What is it and should I be concerned?
The white precipitate observed during the initial stages of quenching is typically aluminum hydroxide (Al(OH)₃) or aluminum oxychlorides. This is a normal consequence of the hydrolysis of aluminum chloride, especially if the pH of the aqueous solution is not sufficiently acidic. While its formation is expected, it can sometimes lead to emulsions, making the separation of organic and aqueous layers difficult. Adding a sufficient amount of dilute hydrochloric acid can help to dissolve these aluminum salts by forming soluble aluminum chloride species, resulting in a clearer separation.[4]
Q4: Why is a sodium bicarbonate wash often included in the workup procedure?
A wash with a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base is performed to neutralize any remaining acidic components in the organic layer.[5] These acidic impurities can include residual HCl from the quenching step or unreacted acyl chloride that has hydrolyzed to the corresponding carboxylic acid. Removing these acidic impurities is important for obtaining a pure final product and preventing potential degradation during storage or subsequent reaction steps. The reaction of sodium bicarbonate with acid produces carbon dioxide gas, so it is crucial to vent the separatory funnel frequently to release the pressure that builds up.
Troubleshooting Guide
This section provides solutions to common problems encountered during the workup of a Friedel-Crafts acylation of p-xylene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during extraction | - Incomplete hydrolysis of aluminum salts. - Vigorous shaking of the separatory funnel. - High concentration of reactants or products. | - Add a small amount of concentrated HCl to the separatory funnel to help dissolve any remaining aluminum hydroxides.[4] - Allow the mixture to stand for a longer period. - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Low product yield | - Incomplete reaction. - Loss of product during workup. - Insufficient quenching. | - Before the workup, use TLC to confirm the consumption of the starting material. - Ensure all transfers of the organic layer are quantitative. - Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[5] - Ensure enough water/acid was added to fully hydrolyze the AlCl₃-ketone complex. |
| Product is an oil instead of a solid | - Presence of impurities. - Unreacted starting material (p-xylene). | - Purify the product using column chromatography or distillation.[5] p-Xylene has a much lower boiling point than the acylated product and can be removed by distillation. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Product is discolored (yellow or brown) | - Formation of colored byproducts. - Air oxidation of impurities. | - Wash the organic layer with a dilute solution of sodium bisulfite if oxidation is suspected. - Purify the product by recrystallization, potentially with the addition of activated charcoal to absorb colored impurities. |
Experimental Workflow and Protocols
Visualizing the Workup Procedure
The following diagram illustrates the general workflow for the workup of the Friedel-Crafts acylation of p-xylene.
Caption: General workflow for the workup of Friedel-Crafts acylation.
Detailed Step-by-Step Protocol
This protocol outlines a standard workup procedure for the Friedel-Crafts acylation of p-xylene with acetyl chloride.
Materials:
-
Reaction mixture from Friedel-Crafts acylation
-
Ice
-
Dilute Hydrochloric Acid (e.g., 3 M HCl)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation or recrystallization apparatus
Procedure:
-
Quenching:
-
Prepare a large beaker with a mixture of crushed ice and water, or ice and dilute HCl.
-
Slowly and carefully pour the reaction mixture into the ice-cold solution with vigorous stirring. Be prepared for the evolution of HCl gas and perform this step in a well-ventilated fume hood.
-
Continue stirring until all the ice has melted and the aluminum salts have dissolved.
-
-
Extraction:
-
Transfer the entire mixture to a separatory funnel of appropriate size.
-
Rinse the reaction flask with a small amount of the extraction solvent and add this to the separatory funnel to ensure a quantitative transfer.
-
Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.
-
Gently shake the funnel with frequent venting.
-
Allow the layers to separate. The organic layer (containing the product) will be the bottom layer if using a halogenated solvent like dichloromethane, or the top layer if using a less dense solvent like diethyl ether.[3]
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Extract the aqueous layer with a fresh portion of the organic solvent to recover any remaining product. Combine the organic layers.
-
-
Washing:
-
Return the combined organic layers to the separatory funnel.
-
Add a portion of saturated sodium bicarbonate solution. Stopper and gently shake, venting frequently to release the CO₂ gas produced.
-
Drain the organic layer.
-
Wash the organic layer with a portion of brine. This helps to remove any remaining water and aids in breaking emulsions.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying:
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer.
-
Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
-
Solvent Removal:
-
Filter the dried organic solution by gravity filtration into a round-bottom flask to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes). The choice of method depends on the physical properties of the product.
-
Data Presentation
Properties of Common Drying Agents
| Drying Agent | Capacity | Speed | Efficiency | Chemical Nature |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Neutral |
| Anhydrous Magnesium Sulfate (MgSO₄) | Moderate | Fast | High | Weakly Acidic |
| Anhydrous Calcium Chloride (CaCl₂) | High | Fast | High | Lewis Acid |
| Anhydrous Calcium Sulfate (Drierite®) | Low | Fast | High | Neutral |
Note: For the workup of a ketone product, neutral or weakly acidic drying agents like Na₂SO₄ or MgSO₄ are generally preferred.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Chloro-1-(2,5-dimethylphenyl)ethanone and Other Phenacyl Halides
For professionals engaged in the intricate process of drug discovery and organic synthesis, the selection of starting materials is a critical decision point that dictates the efficiency, yield, and scalability of a synthetic route. Among the versatile class of α-haloketones, phenacyl halides stand out as pivotal building blocks for constructing a wide array of heterocyclic compounds and pharmaceutical intermediates.[1] This guide provides an in-depth comparison of 2-Chloro-1-(2,5-dimethylphenyl)ethanone with other common phenacyl halides, offering field-proven insights and experimental data to inform your selection process.
We will dissect the nuanced differences in reactivity and synthetic utility that arise from variations in both the halogen substituent and the aromatic ring's substitution pattern. This analysis aims to move beyond simple catalog specifications, explaining the causality behind experimental outcomes and empowering researchers to make informed decisions tailored to their specific synthetic goals.
Structural and Physicochemical Properties: A Foundational Overview
The inherent reactivity of a phenacyl halide is deeply rooted in its molecular structure. The primary points of differentiation are the nature of the halogen (the leaving group) and the electronic and steric profile of the phenyl ring. Let's compare our target compound with its bromo-analogue and the parent, unsubstituted phenacyl halides.
| Property | This compound | 2-Bromo-1-(2,5-dimethylphenyl)ethanone | Phenacyl Chloride | Phenacyl Bromide |
| Structure | (Structure not available in search results) | |||
| Molecular Formula | C₁₀H₁₁ClO[2] | C₁₀H₁₁BrO | C₈H₇ClO | C₈H₇BrO |
| Molecular Weight | 182.64 g/mol [2] | 227.09 g/mol | 154.59 g/mol | 199.04 g/mol |
| CAS Number | 50690-11-4[2] | (Not specified) | 532-27-4 | 70-11-1 |
Data for comparison compounds are sourced from standard chemical databases.
The key takeaway from this initial comparison is the variation in leaving group (Cl vs. Br) and the presence of two electron-donating methyl groups on the phenyl ring of our target compound. These structural modifications have profound implications for the molecule's reactivity profile.
The Core of Reactivity: Mechanistic Insights
Phenacyl halides typically undergo nucleophilic substitution via an SN2 mechanism at the α-carbon. The presence of the adjacent carbonyl group dramatically enhances the electrophilicity of this carbon, making these compounds significantly more reactive than their corresponding alkyl halide counterparts.[3][4]
Caption: General SN2 mechanism for phenacyl halides (R=Aryl, X=Halogen).
The Halogen's Role: A Tale of Leaving Groups
The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. For halogens, this ability correlates with the stability of the resulting halide anion and the strength of the carbon-halogen bond. The established order of reactivity is:
I > Br > Cl > F
This is because the C-I bond is the weakest and the iodide ion is the most stable and polarizable anion. Consequently, a phenacyl bromide will almost always react faster than its corresponding phenacyl chloride counterpart under identical conditions.[5] The choice between a chloro or bromo derivative often becomes a balance between desired reactivity and reagent cost/stability.
Aromatic Substituent Effects: The Push and Pull
The two methyl groups on this compound exert both electronic and steric influences.
-
Electronic Effect : Methyl groups are electron-donating. In studies of reactions between substituted phenacyl bromides and nucleophiles like pyridine or thiophenoxides, it has been shown that electron-releasing substituents on the phenyl ring facilitate the reaction.[3] This is attributed to the stabilization of the transition state.
-
Steric Effect : The ortho-methyl group introduces steric hindrance around the carbonyl group and the α-carbon. This can potentially impede the approach of the nucleophile, a phenomenon known to diminish the reactivity of ortho-substituted phenacyl bromides.[6]
The net reactivity of this compound is therefore a product of these competing factors: the moderate leaving group ability of chlorine, the rate-enhancing electronic effect of the methyl groups, and the rate-diminishing steric hindrance from the ortho-methyl group.
Synthetic Protocols and Considerations
The choice of a phenacyl halide is often linked to its synthesis. A reliable and high-yielding preparation is paramount.
Synthesis of this compound
This compound is efficiently prepared via a Friedel-Crafts acylation reaction. The readily available p-xylene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: Synthetic workflow for this compound.
Experimental Protocol: This protocol is adapted from a patented procedure and should be performed by qualified personnel with appropriate safety precautions.[7]
-
Reaction Setup : To a suitable reaction vessel, charge an excess of p-xylene, which serves as both reactant and solvent.
-
Catalyst Addition : Add aluminum chloride (AlCl₃) to the p-xylene with stirring.
-
Acylation : Cool the mixture and slowly add chloroacetyl chloride, maintaining a controlled temperature.
-
Reaction Monitoring : Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.
-
Quenching & Workup : Carefully quench the reaction mixture with water and hydrochloric acid.
-
Extraction : Separate the organic phase. The product will be dissolved in the excess p-xylene. This solution can often be used directly in the subsequent step.[7]
-
Purification : For an isolated product, the organic phase is washed, dried over sodium sulfate, and concentrated in vacuo.[7] A reported yield for this reaction is as high as 93.7% of theory.[7]
Comparative Synthesis: Phenacyl Bromides
Phenacyl bromides are typically synthesized by the α-bromination of the corresponding acetophenone. Several methods exist, with direct bromination using molecular bromine (Br₂) being a classic, albeit hazardous, approach.[8]
Representative Protocol for α-Bromination: This is a general procedure; specific conditions may vary based on the substrate.[8]
-
Dissolution : Dissolve the substituted acetophenone (e.g., 4'-chloroacetophenone) in a suitable solvent such as acetic acid.
-
Brominating Agent : Add the brominating agent. Safer alternatives to Br₂ include N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide.[8]
-
Reaction Conditions : Heat the reaction mixture (e.g., to 90°C) and stir for several hours.[8]
-
Monitoring : Monitor the reaction by TLC.
-
Isolation : Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
Purification : Recrystallization from a suitable solvent (e.g., methanol) is often performed to obtain a high-purity product.[8]
Performance in a Comparative Application: Hantzsch Thiazole Synthesis
To illustrate the practical implications of choosing one phenacyl halide over another, we will consider the Hantzsch thiazole synthesis, a cornerstone reaction for building this important heterocyclic motif.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol:
-
Setup : In a round-bottom flask, dissolve the thioamide (1.0 eq) in a suitable solvent like ethanol.
-
Addition : Add the phenacyl halide (1.0 eq) to the solution. For this compound, a slight warming or extended reaction time might be necessary compared to its bromo-analogue.
-
Reaction : Reflux the mixture for 2-6 hours. The higher reactivity of a phenacyl bromide would likely result in a shorter reaction time.
-
Monitoring : Track the formation of the product via TLC.
-
Workup : Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification : The crude product can be purified by recrystallization or column chromatography to yield the desired thiazole.
Causality and Choice :
-
Using 2-Bromo-1-(2,5-dimethylphenyl)ethanone : Expect a faster reaction due to the superior leaving group ability of bromide. This is ideal for rapid library synthesis or when working with less reactive thioamides. However, the starting material may be more expensive and potentially less stable.
-
Using this compound : The reaction will be slower. This can be advantageous in large-scale syntheses where controlled reaction rates are desirable to manage exotherms. The lower cost of the chloro-compound is also a significant factor for industrial applications. The steric hindrance might necessitate slightly harsher conditions (higher temperature or longer time) to achieve comparable yields.
Summary and Recommendations
The choice between this compound and other phenacyl halides is a strategic decision based on the specific context of the research or development goal.
| Feature | This compound | Alternative Phenacyl Halides (e.g., Bromo/Iodo) |
| Reactivity | Moderate. Slower SN2 reactions. | High to Very High. Faster SN2 reactions. |
| Leaving Group Ability | Good (Cl⁻) | Excellent (Br⁻) to Superior (I⁻) |
| Cost-Effectiveness | Generally higher due to cheaper chlorinating agents. | Generally lower; bromo- and especially iodo-reagents are more expensive. |
| Synthetic Utility | Excellent for large-scale synthesis where cost and reaction control are priorities. | Ideal for medicinal chemistry, rapid analogue synthesis, and reactions requiring high reactivity. |
| Handling/Stability | Generally good stability and easier handling. | Can be more lachrymatory and may have lower long-term stability. |
| Key Influences | Reactivity balanced by steric hindrance and moderate leaving group. | Reactivity dominated by the excellent leaving group ability. |
Final Recommendation :
-
For academic research, medicinal chemistry, and rapid synthesis of diverse analogues : The higher reactivity of phenacyl bromides is generally preferred to ensure high conversion in a shorter timeframe across a broad range of substrates.
-
For process development, scale-up, and industrial manufacturing : This compound presents a more compelling profile. Its synthesis is efficient from common starting materials, its cost is lower, and its moderate reactivity allows for better control over the reaction on a larger scale, which is a critical aspect of process safety and optimization.
By understanding the interplay of electronic, steric, and leaving group effects, the discerning scientist can select the optimal phenacyl halide, transforming a synthetic challenge into a successful and efficient outcome.
References
- Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (2025).
- Method for Producing 2,5-Dimethylphenyl Acetic Acid. (2008).
- A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Benchchem.
- Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. (2008).
- Ethanone, 1-(2,5-dimethylphenyl)-. PubChem.
- Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (2022).
- 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. PubChem.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022).
- Alkyl Halide Reactivity.
- Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. (2017). Chemistry Stack Exchange.
- Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Semantic Scholar.
Sources
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- 2. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO | CID 2363693 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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A Spectroscopic Guide to the Structural Validation of 2-Chloro-1-(2,5-dimethylphenyl)ethanone
In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis for the validation of 2-Chloro-1-(2,5-dimethylphenyl)ethanone, a halogenated aromatic ketone. Rather than a simple presentation of data, this document serves as a comparative guide, contrasting the spectroscopic characteristics of the target molecule with its non-halogenated precursor, 1-(2,5-dimethylphenyl)ethanone. This approach illuminates the direct influence of α-halogenation on the spectral features, thereby providing a robust validation framework.
The Imperative of Multi-Modal Spectroscopic Validation
Reliance on a single analytical technique for structural elucidation is fraught with potential for misinterpretation. Isomeric ambiguities and unexpected functionalities can easily be overlooked. A comprehensive approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C), is therefore not just best practice, but essential for irrefutable structural assignment. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: Integrated spectroscopic workflow for structural validation.
Mass Spectrometry: The First Gate of Validation
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Analysis of this compound
The mass spectrum of our target molecule is expected to exhibit a molecular ion peak corresponding to its molecular weight. A key feature to anticipate is the isotopic pattern of chlorine. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of a single chlorine atom.
Comparative Analysis with 1-(2,5-dimethylphenyl)ethanone
| Feature | 1-(2,5-dimethylphenyl)ethanone | This compound (Predicted) | Justification for Change |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₁ClO | Substitution of H with Cl |
| Molecular Weight | 148.20 g/mol | 182.64 g/mol | Addition of Cl (35.45) and removal of H (1.01) |
| Molecular Ion (M⁺) | m/z 148 | m/z 182 (³⁵Cl) and 184 (³⁷Cl) | Presence of chlorine isotopes |
| Key Fragment | m/z 133 ([M-CH₃]⁺) | m/z 133 ([M-CH₂Cl]⁺) | Loss of the chloromethyl radical |
The primary fragmentation pathway for aromatic ketones is often the cleavage of the bond alpha to the carbonyl group. For the precursor, this results in a prominent peak at m/z 133 due to the loss of a methyl radical. In our target molecule, the analogous fragmentation would involve the loss of the chloromethyl radical, also leading to a fragment at m/z 133. The observation of this fragment in conjunction with the correct molecular ion pattern provides strong evidence for the core structure.
Caption: Comparative fragmentation pathways in mass spectrometry.
Infrared Spectroscopy: Probing Functional Groups
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Scan: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Sample Scan: An infrared beam is passed through the crystal, and the attenuated signal is detected.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Analysis of this compound
The IR spectrum will provide crucial information about the functional groups present. The most prominent feature will be the strong carbonyl (C=O) stretching vibration. For α-chloro ketones, this band is typically shifted to a higher wavenumber compared to the corresponding non-halogenated ketone due to the electron-withdrawing inductive effect of the chlorine atom. We also expect to see characteristic C-H stretching and bending vibrations for the aromatic ring and methyl groups, as well as a C-Cl stretching vibration, although the latter may be in the fingerprint region and less diagnostic.
Comparative Analysis with 1-(2,5-dimethylphenyl)ethanone
| Functional Group | 1-(2,5-dimethylphenyl)ethanone (Typical Range) | This compound (Expected Range) | Rationale for Shift |
| C=O Stretch | 1680-1700 cm⁻¹ | 1700-1725 cm⁻¹ | Inductive effect of α-chlorine |
| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | 1450-1600 cm⁻¹ | Largely unaffected |
| sp² C-H Stretch | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ | Largely unaffected |
| sp³ C-H Stretch | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ | Largely unaffected |
| C-Cl Stretch | N/A | 600-800 cm⁻¹ | Introduction of the C-Cl bond |
The key diagnostic feature in the IR spectrum is the position of the carbonyl peak. A shift to a higher frequency in the synthesized product compared to the starting material strongly supports the successful α-chlorination.
¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the sample is subjected to a strong magnetic field and radiofrequency pulses.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
Analysis of this compound
The ¹H NMR spectrum will reveal the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons). We expect to see signals for the three aromatic protons, the two methyl groups on the ring, and the two protons of the chloromethyl group.
Comparative Analysis with 1-(2,5-dimethylphenyl)ethanone
| Protons | 1-(2,5-dimethylphenyl)ethanone (Typical δ) | This compound (Expected δ) | Rationale for Shift |
| Aromatic H | 7.0-7.5 ppm | 7.1-7.6 ppm | Minor changes due to altered electronics |
| Ar-CH₃ (ortho) | ~2.4 ppm | ~2.4 ppm | Minimal change expected |
| Ar-CH₃ (meta) | ~2.3 ppm | ~2.3 ppm | Minimal change expected |
| -C(O)-CH₃ | ~2.5 ppm | N/A | Protons are substituted |
| -C(O)-CH₂Cl | N/A | 4.5-5.0 ppm | Strong deshielding by both C=O and Cl |
The most significant change will be the disappearance of the singlet for the acetyl methyl group and the appearance of a new singlet for the chloromethyl protons significantly downfield. This downfield shift is a direct consequence of the powerful deshielding effects of both the adjacent carbonyl group and the electronegative chlorine atom.
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental setup is similar to ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Analysis of this compound
The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule (assuming no accidental equivalence). The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in their characteristic region, and the two methyl carbons and the chloromethyl carbon will be the most upfield signals.
Comparative Analysis with 1-(2,5-dimethylphenyl)ethanone
| Carbon | 1-(2,5-dimethylphenyl)ethanone (Typical δ) | This compound (Expected δ) | Rationale for Shift |
| C=O | 198-202 ppm | 192-196 ppm | α-substitution effect |
| Aromatic C | 125-140 ppm | 125-140 ppm | Minor changes |
| Ar-CH₃ | 20-22 ppm | 20-22 ppm | Minimal change |
| -C(O)-CH₃ | ~29 ppm | N/A | Carbon environment has changed |
| -C(O)-CH₂Cl | N/A | 45-50 ppm | Shielding by C=O, deshielding by Cl |
The key transformation to observe is the replacement of the acetyl methyl carbon signal with the chloromethyl carbon signal. The latter will appear further downfield due to the direct attachment of the electronegative chlorine atom.
Conclusion: A Consensus of Evidence
The structural validation of this compound is achieved not by a single piece of evidence, but by the confluence of data from multiple spectroscopic techniques. The mass spectrum confirms the correct molecular weight and the presence of a chlorine atom. The IR spectrum indicates the presence of the α-chloro ketone functionality through the characteristic shift of the carbonyl absorption. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton framework, confirming the connectivity and the specific location of the chlorine atom. The comparison with the non-halogenated precursor provides a clear and logical narrative of the chemical transformation and solidifies the structural assignment. This multi-faceted approach ensures the scientific integrity of the result and provides the trustworthy data required for further research and development.
References
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PubChem. (n.d.). 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
A Comparative Guide to Cost-Effective Synthesis of 2-Chloro-1-(2,5-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors of efficiency, scalability, safety, and cost-effectiveness. 2-Chloro-1-(2,5-dimethylphenyl)ethanone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides an in-depth comparison of the two primary synthetic routes to this valuable compound: the Friedel-Crafts acylation of p-xylene and the direct chlorination of 2,5-dimethylacetophenone. By examining the underlying chemistry, experimental protocols, and economic factors, this document aims to equip researchers and process chemists with the necessary insights to make informed decisions for their specific applications.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₁ClO, is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a chlorinated acetyl group attached to a dimethylated phenyl ring, provides reactive sites for a variety of subsequent chemical transformations. This intermediate is particularly noted for its role in the synthesis of certain pesticides and pharmaceuticals, making its efficient and economical production a topic of significant interest in industrial and academic research.
Synthetic Strategies: A Head-to-Head Comparison
Two principal synthetic pathways to this compound dominate the chemical literature and industrial practice. The first is a classic electrophilic aromatic substitution, the Friedel-Crafts acylation, starting from the readily available commodity chemical p-xylene. The second approach involves the direct α-chlorination of a pre-formed ketone, 2,5-dimethylacetophenone. Each route presents a unique set of advantages and disadvantages, which we will explore in detail.
Route 1: Friedel-Crafts Acylation of p-Xylene
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[2] In this route, p-xylene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of chloroacetyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich p-xylene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate by the AlCl₄⁻ anion regenerates the aromaticity of the ring and yields the desired product, this compound, along with HCl and the regenerated AlCl₃ catalyst.
Caption: Friedel-Crafts Acylation of p-Xylene.
The following protocol is adapted from established literature procedures.[3]
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.1 eq) and an excess of p-xylene, which serves as both reactant and solvent.
-
Reagent Addition: The flask is cooled in an ice-water bath to 0-5 °C. Chloroacetyl chloride (1.0 eq) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or recrystallization.
Route 2: α-Chlorination of 2,5-Dimethylacetophenone
This alternative route begins with 2,5-dimethylacetophenone, which is then chlorinated at the α-position of the ketone. Several chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice.[4][5][6][7]
The α-chlorination of ketones can proceed through either an acid-catalyzed or a base-catalyzed mechanism, both involving an enol or enolate intermediate. With sulfuryl chloride, the reaction is often performed under neutral or slightly acidic conditions. The ketone tautomerizes to its enol form, which then attacks the electrophilic chlorine atom of sulfuryl chloride. A proton is subsequently lost to regenerate the carbonyl group, yielding the α-chlorinated product, sulfur dioxide, and hydrogen chloride.
Caption: α-Chlorination of 2,5-Dimethylacetophenone.
The following is a representative protocol based on the chlorination of similar acetophenone derivatives.[8]
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet is charged with 2,5-dimethylacetophenone (1.0 eq) and a suitable solvent, such as dichloromethane or methanol.
-
Reagent Addition: The solution is stirred, and sulfuryl chloride (1.0-1.2 eq) is added dropwise from the dropping funnel at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC). The reaction time can vary depending on the substrate and reaction scale.
-
Work-up: Upon completion, the reaction mixture is carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution to neutralize the generated HCl and destroy any unreacted sulfuryl chloride.
-
Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can then be purified by vacuum distillation or recrystallization. A high yield of 95% is reported for the similar synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone.[8][9]
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The cost data is based on currently available market prices and may vary.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: α-Chlorination |
| Starting Material | p-Xylene | 2,5-Dimethylacetophenone |
| Primary Reagent | Chloroacetyl Chloride | Sulfuryl Chloride |
| Catalyst | Anhydrous AlCl₃ (stoichiometric) | Often not required or catalytic acid/base |
| Typical Yield | High (often >85%) | High (estimated ~95% based on similar reactions)[8][9] |
| Reaction Conditions | Low temperature (0-25 °C) | Room temperature |
| Reaction Time | 3-5 hours | 2-6 hours |
| Work-up Complexity | More complex (quenching of AlCl₃) | Simpler (neutralization) |
| Byproducts | HCl, Al(OH)₃ waste | SO₂, HCl |
| Safety Concerns | Chloroacetyl chloride is highly toxic and corrosive. AlCl₃ reacts violently with water. | Sulfuryl chloride is corrosive and releases toxic gases upon contact with water. |
Cost-Effectiveness Analysis
A crucial aspect of process selection is the overall cost of production. This analysis considers the approximate costs of the primary starting materials and reagents.
| Chemical | Approximate Cost (USD/kg) |
| p-Xylene | $0.72 - $0.90[10][11][12] |
| 2,5-Dimethylacetophenone | $88.56 per 25mL (density ~0.988 g/mL)[13][14][15][16] |
| Chloroacetyl Chloride | ~$1.50 - $5.00 |
| Sulfuryl Chloride | ~$0.70 - $2.00 |
Analysis:
-
Route 1 (Friedel-Crafts Acylation): The primary advantage of this route lies in the very low cost of the starting material, p-xylene, which is a bulk commodity chemical. Chloroacetyl chloride is also relatively inexpensive. However, the need for a stoichiometric amount of aluminum chloride adds to the overall cost and generates a significant amount of aluminum-containing waste, which can have disposal costs.
-
Route 2 (α-Chlorination): The starting material, 2,5-dimethylacetophenone, is significantly more expensive than p-xylene.[13][14][15][16] Sulfuryl chloride is a cost-effective chlorinating agent. This route avoids the use of a metal catalyst, simplifying the work-up and reducing waste disposal concerns.
From a purely raw material cost perspective, the Friedel-Crafts acylation route appears more cost-effective due to the low price of p-xylene. However, when considering the costs associated with the catalyst, waste disposal, and potentially more complex work-up, the α-chlorination of 2,5-dimethylacetophenone can become competitive, especially for smaller-scale productions where the higher cost of the starting material is offset by procedural simplicity and reduced waste.
Conclusion and Recommendations
Both the Friedel-Crafts acylation of p-xylene and the α-chlorination of 2,5-dimethylacetophenone are viable and high-yielding methods for the synthesis of this compound.
-
For large-scale, industrial production where raw material cost is the primary driver, the Friedel-Crafts acylation of p-xylene is likely the more economical choice. The process is well-established, and the starting materials are readily available at a low cost. However, careful consideration must be given to the management of the aluminum-containing waste stream.
-
For laboratory-scale synthesis, research and development, or smaller-scale production where operational simplicity, ease of purification, and reduced environmental impact are of higher priority, the α-chlorination of 2,5-dimethylacetophenone presents a compelling alternative. While the starting material is more expensive, the avoidance of a metal catalyst and a simpler work-up can lead to time and resource savings.
Ultimately, the optimal choice of synthetic route will depend on the specific priorities and constraints of the synthesizing entity. A thorough process hazard analysis and a detailed cost analysis, including waste disposal, should be conducted before scaling up either of these methods.
References
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PubChem. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. Available from: [Link]
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Business Analytiq. para-Xylene price index. Available from: [Link]
- Google Patents. US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
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Chem-Station. α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin. Available from: [Link]
- Google Patents. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.
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National Center for Biotechnology Information. Cu(OTf)2-catalyzed α-halogenation of ketones with 1,3-dichloro-5,5′- dimethylhydantoin and N-bromosuccinimide. Available from: [Link]
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Google Patents. EP3532455B1 - Improved synthesis of mono-chlorinated acetophenone. Available from: [Link]
- Google Patents. EP3498687A1 - Improved synthesis of monochlorinated acetophenone.
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Price-Watch™. Paraxylene Price Trend and Forecast. Available from: [Link]
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Intratec.us. Xylene Price - Current & Forecasts. Available from: [Link]
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ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]
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Quora. What is the difference between Friedel Crafts reaction and Friedel Crafts acylation? Available from: [Link]
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National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]
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Accio. xylene price per kg: Current Market Rates. Available from: [Link]
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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Intratec.us. p-Xylene Price - Current & Forecasts. Available from: [Link]
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A Guide to the Spectral Analysis of 2-Chloro-1-(2,5-dimethylphenyl)ethanone: A Comparison of Experimental and Predicted Data
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Spectroscopic analysis serves as a cornerstone of this process, providing a detailed fingerprint of a molecule's structure and connectivity. This guide offers an in-depth comparison of experimental and predicted spectral data for the compound 2-Chloro-1-(2,5-dimethylphenyl)ethanone, a halogenated ketone with potential applications as a synthetic intermediate.
The Subject Molecule: this compound
This compound is an organic compound with the molecular formula C₁₀H₁₁ClO.[1] Its structure features a 2,5-dimethylphenyl group attached to a chloroethanone moiety. The presence of the chlorine atom alpha to the carbonyl group introduces an electrophilic center, making this molecule a versatile building block in organic synthesis. A common route to its synthesis involves the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride.
Predicted Spectral Data
In the absence of a complete experimental dataset for this compound, we turn to computational methods to predict its spectral properties. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to exhibit signals corresponding to the aromatic protons and the protons of the methyl and chloromethyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and chloro groups, as well as the electron-donating effect of the methyl groups on the aromatic ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to be the most downfield signal due to significant deshielding. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the methyl and acetylchloro substituents.
Predicted IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for the C=O stretch of the ketone, C-Cl stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches. The position of the carbonyl peak is particularly diagnostic.
Predicted Mass Spectrum
The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the molecule (182.64 g/mol ).[1] The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns are expected to involve the loss of the chloromethyl group and other characteristic fragments of the aromatic ring.
Experimental Spectral Data of a Close Analog: 1-(2,5-Dimethylphenyl)ethanone
Due to the limited availability of experimental spectra for this compound, we will utilize the spectral data of its close structural analog, 1-(2,5-dimethylphenyl)ethanone, as a basis for comparison.[2] This analog lacks the α-chloro group, and by comparing its known spectra to the predicted spectra of our target molecule, we can infer the electronic and structural effects of the chlorine atom.
Experimental ¹H NMR of 1-(2,5-Dimethylphenyl)ethanone
The experimental ¹H NMR spectrum of 1-(2,5-dimethylphenyl)ethanone shows distinct signals for the aromatic protons, the two methyl groups attached to the aromatic ring, and the acetyl methyl group.[3]
Experimental ¹³C NMR of 1-(2,5-Dimethylphenyl)ethanone
The experimental ¹³C NMR spectrum of 1-(2,5-dimethylphenyl)ethanone displays signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.[2]
Experimental IR Spectrum of 1-(2,5-Dimethylphenyl)ethanone
The IR spectrum of 1-(2,5-dimethylphenyl)ethanone exhibits a strong absorption band for the carbonyl (C=O) stretch, along with bands corresponding to aromatic and aliphatic C-H stretches.[2]
Experimental Mass Spectrum of 1-(2,5-Dimethylphenyl)ethanone
The mass spectrum of 1-(2,5-dimethylphenyl)ethanone shows a molecular ion peak at m/z 148, corresponding to its molecular weight.[2] The fragmentation pattern is characterized by the loss of a methyl group and other fragments.[2]
Comparative Analysis: Bridging Prediction and Experiment
The following tables provide a side-by-side comparison of the predicted spectral data for this compound and the experimental data for its analog, 1-(2,5-dimethylphenyl)ethanone.
Table 1: Comparison of ¹H NMR Data
| Proton Type | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 1-(2,5-dimethylphenyl)ethanone[3] | Analysis of Differences |
| Aromatic CH | 7.1 - 7.5 | 7.12 - 7.47 | The substitution pattern on the aromatic ring is the same, so similar chemical shifts and splitting patterns are expected. |
| Ar-CH₃ | 2.3 - 2.5 | 2.34, 2.46 | The electronic environment of the aromatic methyl groups is largely unaffected by the remote chloro group, leading to similar chemical shifts. |
| CO-CH₂-Cl | 4.5 - 4.8 | - | This signal is unique to the target molecule. The significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl and chlorine atoms. |
| CO-CH₃ | - | 2.54 | This signal is present in the analog and is replaced by the CO-CH₂-Cl signal in the target molecule. |
Table 2: Comparison of ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 1-(2,5-dimethylphenyl)ethanone[2] | Analysis of Differences |
| C=O | 195 - 200 | ~200 | The chemical shift of the carbonyl carbon is expected to be similar, with a slight downfield shift possible due to the electronegative chlorine. |
| Aromatic C | 125 - 140 | 128 - 138 | The aromatic carbon shifts are expected to be very similar between the two molecules. |
| Ar-CH₃ | 20 - 22 | ~21 | The chemical shifts of the aromatic methyl carbons should be nearly identical. |
| CO-CH₂-Cl | 45 - 50 | - | This signal is unique to the target molecule and is expected in this region due to the influence of the carbonyl and chlorine. |
| CO-CH₃ | - | ~30 | This signal in the analog is absent in the target molecule. |
Table 3: Comparison of IR Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 1-(2,5-dimethylphenyl)ethanone[2] | Analysis of Differences |
| C=O Stretch | 1690 - 1710 | ~1685 | The C=O stretching frequency is expected to be slightly higher in the target molecule due to the inductive effect of the α-chlorine. |
| Aromatic C=C Stretch | 1600 - 1450 | 1610, 1480 | These bands should be present and in similar positions in both spectra. |
| C-H Stretch (Aromatic) | 3100 - 3000 | ~3050 | Similar aromatic C-H stretching frequencies are expected. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | ~2950 | The target molecule will have C-H stretches from the methyl and chloromethyl groups, while the analog only has methyl C-H stretches. |
| C-Cl Stretch | 800 - 600 | - | A distinct C-Cl stretching band is a key feature expected in the IR spectrum of the target molecule. |
Table 4: Comparison of Mass Spectrometry Data
| Parameter | Predicted Data for this compound | Experimental Data for 1-(2,5-dimethylphenyl)ethanone[2] | Analysis of Differences |
| Molecular Ion (M⁺) | m/z 182 | m/z 148 | The molecular ion peak directly reflects the difference in molecular weight due to the chlorine atom. |
| M+2 Isotope Peak | Present (approx. 32% of M⁺) | Absent | The presence of a significant M+2 peak is a definitive indicator of a chlorine atom in the molecule. |
| Key Fragmentation | Loss of ·CH₂Cl (m/z 49), [M-49]⁺ at m/z 133 | Loss of ·CH₃ (m/z 15), [M-15]⁺ at m/z 133 | Both molecules can produce a fragment at m/z 133, but through different initial fragmentation pathways. |
Methodologies
Experimental Data Acquisition
The experimental data for the analog, 1-(2,5-dimethylphenyl)ethanone, was obtained from publicly available databases. The typical acquisition parameters for such data are as follows:
-
NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: Electron ionization (EI) mass spectra are commonly acquired using a gas chromatograph-mass spectrometer (GC-MS) system.
Predictive Methodology
The predicted spectral data presented in this guide are derived from established principles and computational models.
-
NMR Prediction: ¹H and ¹³C NMR chemical shifts can be estimated using additive models that consider the contributions of different functional groups and their relative positions. More advanced predictions utilize Density Functional Theory (DFT) calculations.
-
IR Prediction: Vibrational frequencies can be predicted using computational chemistry software that calculates the harmonic frequencies of the molecule's vibrational modes.
-
MS Prediction: Mass spectral fragmentation patterns can be predicted based on the known fragmentation rules for different classes of organic compounds and the relative stability of the resulting carbocations and radical ions.
Conclusion
The comprehensive analysis of this compound, through a combination of predicted data and experimental data from a close analog, demonstrates a powerful strategy for structural elucidation in the absence of a complete experimental dataset. The comparison highlights the significant influence of the α-chloro substituent on the spectral properties of the molecule, particularly in the ¹H NMR chemical shift of the adjacent methylene protons, the C=O stretching frequency in the IR spectrum, and the molecular ion and isotope pattern in the mass spectrum. This guide provides researchers with a practical framework for interpreting and predicting the spectral data of similarly complex organic molecules, thereby facilitating their research and development endeavors.
References
-
PubChem. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. [Link]
-
PubChem. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]
- Google Patents. US20080234501A1 - Method for producing 2,5-dimethylphenyl acetic acid.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
